Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a 3-phenylpropanamido substituent at position 2 and an ethyl ester group at position 6 of the benzothiazole core. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including kinase inhibition (e.g., BRAFV600E) , DNA gyrase inhibition , and fluorophore properties . The synthesis of such derivatives typically involves coupling reactions of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with acylating agents or nucleophilic substitutions .
Properties
IUPAC Name |
ethyl 2-(3-phenylpropanoylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-18(23)14-9-10-15-16(12-14)25-19(20-15)21-17(22)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRJSGWLLUECFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as potassium carbonate, and organic solvents like ethanol or methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets in the body. The benzo[d]thiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects . The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The structural uniqueness of the target compound lies in its 2-(3-phenylpropanamido) and 6-ethyl ester groups. Key analogues and their substituent variations are summarized below:
Physicochemical Properties
- Molecular Weight: The target compound (C19H18N2O3S) has a molecular weight of 370.42 g/mol. Comparatively, ethyl 2-aminobenzo[d]thiazole-6-carboxylate (C10H10N2O2S) weighs 246.27 g/mol .
- Acid Dissociation (pKa) : Benzothiazole derivatives with ester groups typically exhibit pKa values near 5.4 due to the carboxylic acid moiety .
- Lipophilicity : Trifluoromethyl and phenylpropanamido groups increase logP values, enhancing membrane permeability .
Biological Activity
Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Properties
The synthesis of this compound involves the condensation of ethyl 6-carboxybenzo[d]thiazole with 3-phenylpropanamide. The structural confirmation is typically achieved using spectroscopic methods such as NMR and mass spectrometry. The compound's unique thiazole ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Biological Activity
1. Antitumor Activity
Research has indicated that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that modifications to the benzothiazole core can enhance anticancer activity against various human cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
2. Mechanisms of Action
The mechanisms underlying the antitumor effects of this compound may involve:
- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest at specific phases .
- Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in tumor environments .
Case Studies
Several studies have reported on the efficacy of benzothiazole derivatives in clinical and preclinical settings:
| Study | Compound | Cell Lines Tested | Key Findings |
|---|---|---|---|
| Kamal et al. (2010) | B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine) | A431, A549, H1299 | Significant inhibition of cell proliferation; apoptosis induction |
| El-Helby et al. (2019) | 4i (7-chloro-N-(2,6-dichlorophenyl) benzo[d]thiazole-2-amine) | HOP-92 (non-small cell lung cancer) | Promising anticancer activity; significant cytotoxicity observed |
| Mokesch et al. (2020) | Various benzothiazole derivatives | Multiple human cancer cell lines | Enhanced anticancer activity through structural modifications |
Additional Biological Activities
Beyond antitumor effects, this compound may also exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
